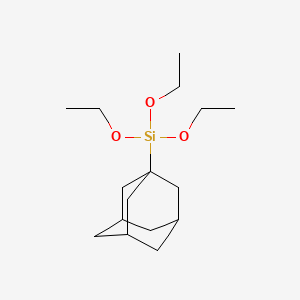
Adamant-1-yltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamant-1-yltriethoxysilane is an organosilicon compound that features an adamantane moiety bonded to a triethoxysilane group The adamantane structure is a polycyclic cage molecule known for its high symmetry and remarkable stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamant-1-yltriethoxysilane typically involves the reaction of adamantane derivatives with triethoxysilane. One common method includes the hydrosilylation of adamantane with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and catalysts is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Adamant-1-yltriethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The triethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used for substitution reactions.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis.
Major Products Formed
Oxidation: Silanol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and siloxanes.
Scientific Research Applications
Adamant-1-yltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to the stability of the adamantane moiety.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to form strong siloxane bonds.
Mechanism of Action
The mechanism of action of Adamant-1-yltriethoxysilane involves the interaction of the silane group with various substrates. The triethoxysilane group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and the formation of stable coatings. The adamantane moiety provides structural stability and enhances the overall properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon of Adamant-1-yltriethoxysilane, known for its stability and use in various chemical applications.
Triethoxysilane: A simpler silane compound used in the synthesis of various organosilicon compounds.
1,2-Disubstituted Adamantane Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the combination of the adamantane moiety and the triethoxysilane group. This combination imparts both stability and reactivity, making it suitable for a wide range of applications. The presence of the adamantane structure enhances the thermal and chemical stability of the compound, while the triethoxysilane group allows for versatile chemical modifications.
Properties
CAS No. |
303191-27-7 |
|---|---|
Molecular Formula |
C16H30O3Si |
Molecular Weight |
298.49 g/mol |
IUPAC Name |
1-adamantyl(triethoxy)silane |
InChI |
InChI=1S/C16H30O3Si/c1-4-17-20(18-5-2,19-6-3)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15H,4-12H2,1-3H3 |
InChI Key |
GJDJCWMEWMPZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C12CC3CC(C1)CC(C3)C2)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















